
benzene-1,4-dicarbonitrile;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.
For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The aromatic ring in benzene-1,4-dicarbonitrile can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Terephthalic acid is a major product formed from the oxidation of benzene-1,4-dicarbonitrile.
Reduction: 1,4-Diaminobenzene is a major product formed from the reduction of benzene-1,4-dicarbonitrile.
Substitution: Various substituted benzene derivatives are formed depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzene-1,4-dicarbonitrile;N,N-diethylethanamine involves its interaction with various molecular targets. The cyano groups in benzene-1,4-dicarbonitrile can act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. The amine group in N,N-diethylethanamine can act as a nucleophile, participating in various chemical reactions . The combination of these functional groups allows the compound to interact with a wide range of molecular targets, including enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalonitrile: An isomer of benzene-1,4-dicarbonitrile with cyano groups at the ortho positions.
Isophthalonitrile: Another isomer with cyano groups at the meta positions.
Benzene-1,4-diamine: A compound with amino groups instead of cyano groups at the para positions.
Uniqueness
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine is unique due to the combination of cyano and amine functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions . Additionally, the presence of both aromatic and aliphatic components in the molecule allows for diverse applications in various fields .
Propriétés
Numéro CAS |
105988-97-4 |
|---|---|
Formule moléculaire |
C14H19N3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
benzene-1,4-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
Clé InChI |
JUARZNAWFYBMJS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=CC=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



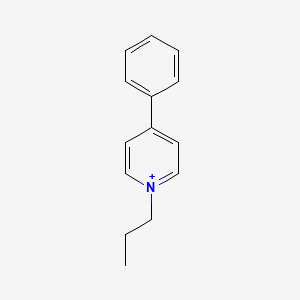
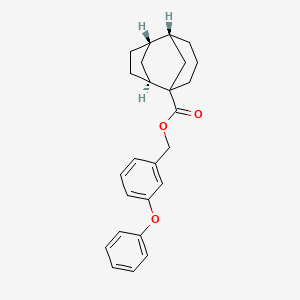
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
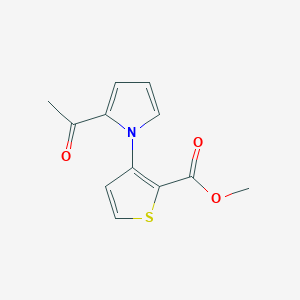
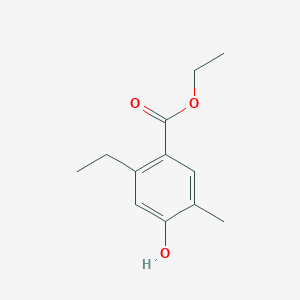
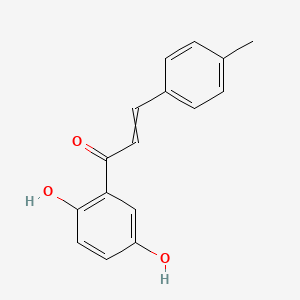
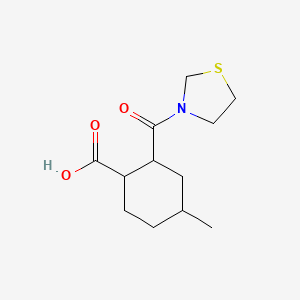

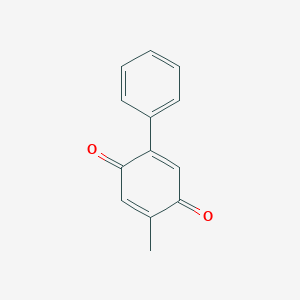
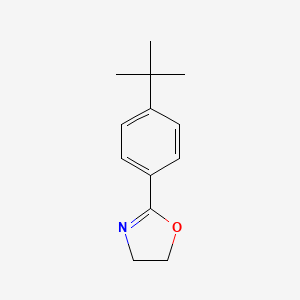
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
